3-(2,5-dimethoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Description
The exact mass of the compound this compound is 445.18623762 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-15-12-13-30(29-15)22-11-10-21(27-28-22)24-16-4-6-17(7-5-16)25-23(31)26-19-14-18(32-2)8-9-20(19)33-3/h4-14H,1-3H3,(H,24,27)(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWDBIPTKGHIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120416 | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-[4-[[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019098-51-1 | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-[4-[[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019098-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dimethoxyphenyl)-N′-[4-[[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in the context of cancer research and antiviral properties, drawing on diverse studies and findings.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a dimethoxyphenyl group, a pyridazin moiety, and a pyrazole unit. Its molecular formula and weight are crucial for understanding its pharmacokinetic properties.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazole and pyridazine have been shown to inhibit tumor cell proliferation.
Case Study: Antitumor Activity
In a study evaluating various heterocyclic compounds, it was found that certain derivatives exhibited IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line. The structure-activity relationship (SAR) highlighted the importance of electron-withdrawing groups for enhancing cytotoxicity .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 27.6 | MDA-MB-231 |
| Compound B | 29.3 | MDA-MB-231 |
Antiviral Activity
The antiviral potential of heterocyclic compounds has also been explored extensively. For example, compounds containing pyrazole rings have demonstrated efficacy against various viral strains.
Case Study: Antiviral Efficacy
A study reported that certain pyrazole derivatives inhibited the replication of the herpes simplex virus (HSV) in Vero cells by up to 91% at a concentration of 50 μM, with low cytotoxicity (CC50 = 600 μM) .
| Compound | Virus Type | Inhibition Rate (%) | CC50 (μM) |
|---|---|---|---|
| Compound C | HSV | 91 | 600 |
The exact mechanism of action for This compound is not fully elucidated; however, similar compounds have been shown to interact with specific molecular targets involved in cell signaling pathways critical for tumor growth and viral replication.
Potential Targets
- Kinase Inhibition : Many pyrazole derivatives act as kinase inhibitors, disrupting cancer cell signaling.
- Viral Entry Inhibition : Some compounds prevent viral entry into host cells, thereby inhibiting infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
